4-(Dichloromethyl)benzonitrile
Overview
Description
4-(Dichloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N It is characterized by a benzene ring substituted with a dichloromethyl group and a nitrile group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with formaldehyde and hydrochloric acid. The reaction proceeds via electrophilic aromatic substitution, where the dichloromethyl group is introduced to the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-(Dichloromethyl)benzoic acid.
Reduction: 4-(Aminomethyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Dichloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the dichloromethyl group can undergo further chemical transformations. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
4-Chlorobenzonitrile: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
4-(Trichloromethyl)benzonitrile: Contains an additional chlorine atom, which can influence its reactivity and applications.
4-(Bromomethyl)benzonitrile: The bromine atom can participate in different substitution reactions compared to chlorine.
Uniqueness: 4-(Dichloromethyl)benzonitrile is unique due to the presence of both the dichloromethyl and nitrile groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-(dichloromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXMVMJWZDVFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380343 | |
Record name | 4-(dichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74231-65-5 | |
Record name | 4-(dichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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